2-[4-(环己基羰基)-1-哌嗪基]-N-乙基-6-甲基-4-嘧啶胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine is a useful research compound. Its molecular formula is C18H29N5O and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine is 331.23721057 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
哌嗪衍生物及其应用
药物化学:哌嗪及其衍生物是药物化学中的关键骨架,有助于开发具有广泛治疗应用的化合物,包括抗抑郁药、抗精神病药和抗菌药。将哌嗪单元引入药物分子中通常可以增强其药理特性,例如提高生物利用度和受体亲和力 (Caccia, 2007)。
抗分枝杆菌活性:以哌嗪为核心结构元件的化合物已显示出对结核分枝杆菌(包括多重耐药(MDR)和广泛耐药(XDR)菌株)的显着活性。这表明哌嗪衍生物在开发新的抗结核疗法中具有潜力 (Girase 等人,2020)。
药物开发和生物利用度增强:哌嗪衍生物的生物利用度增强特性,例如它们抑制参与药物代谢的酶的能力,使其在药物开发中具有价值。通过调节治疗剂的代谢稳定性,这些化合物可以改善药物的药代动力学特征,从而增强治疗效果 (Rathi 等人,2016)。
神经药理学研究:哌嗪衍生物在神经药理学中发挥着重要作用,特别是在多巴胺 D2 受体配体的开发中。这些化合物因其在治疗精神疾病(如精神分裂症和帕金森病)中的潜力而被探索。了解基于哌嗪的配体的构效关系有助于设计更具选择性和更有效的治疗剂 (Sikazwe 等人,2009)。
作用机制
未来方向
The development of new antischistosomal compounds is a pressing need due to the risk of parasite resistance to the currently available drug, praziquantel . The synthesized praziquantel derivatives and Mannich bases showed promising in vitro antischistosomal activity and may offer potential use as an antischistosomal drug either alone or in combination with praziquantel .
属性
IUPAC Name |
cyclohexyl-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-3-19-16-13-14(2)20-18(21-16)23-11-9-22(10-12-23)17(24)15-7-5-4-6-8-15/h13,15H,3-12H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILUCJYLXXFLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。